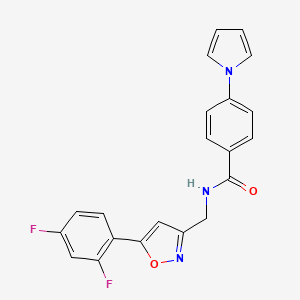

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3O2/c22-15-5-8-18(19(23)11-15)20-12-16(25-28-20)13-24-21(27)14-3-6-17(7-4-14)26-9-1-2-10-26/h1-12H,13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINQIPGJGRTNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structure:

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 347.32 g/mol |

| CAS Number | 1208888-58-7 |

The presence of the isoxazole ring , along with the difluorophenyl and pyrrole moieties, enhances its interaction with various biological targets, potentially leading to diverse pharmacological effects.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

Preliminary studies indicate that compounds containing isoxazole rings often exhibit antimicrobial properties. Specifically, this compound has shown potential activity against both gram-positive and gram-negative bacteria. Research has highlighted its effectiveness against strains such as Staphylococcus aureus and Escherichia coli . -

Anticonvulsant Properties :

The compound has been investigated for its anticonvulsant effects in animal models. Studies suggest that the difluorophenyl substituent may enhance its efficacy by optimizing binding interactions with neuronal receptors . -

Anti-inflammatory Effects :

The biological activity of this compound extends to anti-inflammatory effects, where it may inhibit specific enzymes involved in inflammatory pathways. This action could be beneficial in treating conditions characterized by excessive inflammation .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various isoxazole derivatives, this compound demonstrated significant inhibitory activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Anticonvulsant Activity

Another study focused on the anticonvulsant potential of this compound revealed that it significantly reduced seizure frequency in rodent models. The mechanism was attributed to modulation of neurotransmitter release and receptor activity .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling fluorinated isoxazole derivatives with benzamide precursors. A common approach includes:

- Step 1 : Synthesis of 5-(2,4-difluorophenyl)isoxazole-3-carbaldehyde via condensation of 2,4-difluorophenylacetonitrile with hydroxylamine, followed by cyclization.

- Step 2 : Reductive amination of the aldehyde intermediate with 4-(1H-pyrrol-1-yl)benzamide using NaBH(OAc)₃ or similar reducing agents.

- Key Intermediates : Fluorobenzoyl chlorides (e.g., 2,4-difluorobenzoyl chloride) and triazole/thiazole derivatives are critical for structural diversification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on signals for fluorine substituents (e.g., splitting patterns for 2,4-difluorophenyl protons) and pyrrole ring protons (δ ~6.5–7.5 ppm).

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and isoxazole C=N/C-O vibrations (~1550–1600 cm⁻¹).

- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between amide N–H and isoxazole N atoms) to validate stereoelectronic properties .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates to test inhibition of target enzymes (e.g., kinases or proteases) linked to the compound’s structural motifs.

- Cell Viability Assays : Employ MTT or resazurin-based protocols in cancer cell lines, given the prevalence of fluorinated isoxazoles in anticancer research.

- Dose-Response Curves : Optimize concentrations (e.g., 1–100 µM) to determine IC₅₀ values, ensuring replicates for statistical validity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s binding affinity and reactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PFOR enzyme analogs). Prioritize hydrogen bonding between the amide group and active-site residues.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity insights.

- Validation : Cross-reference computational results with experimental kinetic data (e.g., inhibition constants) to refine models .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Orthogonal Assays : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement.

- Metabolic Stability Testing : Use liver microsomes to assess whether discrepancies arise from differential metabolic degradation.

- Statistical Design : Apply factorial experimental design (e.g., Taguchi methods) to isolate variables (e.g., pH, temperature) influencing activity .

Q. How can reaction fundamentals inform scalable synthesis of this compound while maintaining purity?

- Methodological Answer :

- Reactor Design : Optimize batch vs. flow chemistry setups. For example, continuous flow systems improve mixing and heat transfer for exothermic steps (e.g., cyclization).

- Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) to separate diastereomers or regioisomers.

- Process Control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.